1-(tert-Butyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-1H-indole is an organic compound belonging to the indole family, characterized by the presence of a tert-butyl group attached to the nitrogen atom of the indole ring. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The tert-butyl group, a bulky substituent, significantly influences the chemical properties and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-1H-indole can be synthesized through various methods. One common approach involves the reaction of indole with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The tert-butyl group is introduced via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound to 1-(tert-Butyl)-1H-indoline.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the benzene ring of the indole moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Indole-2-carboxylic acids.
Reduction: 1-(tert-Butyl)-1H-indoline.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
1-(tert-Butyl)-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is used in the study of indole-based natural products and their biological activities.
Medicine: Indole derivatives, including this compound, are investigated for their potential pharmacological properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound finds applications in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, or DNA, influencing various biochemical pathways. The tert-butyl group can enhance the compound’s lipophilicity, affecting its cellular uptake and distribution. Detailed studies on the molecular targets and pathways involved are essential to understand its precise mechanism of action.
Comparison with Similar Compounds
1-Methyl-1H-indole: Similar structure but with a methyl group instead of tert-butyl.
1-Phenyl-1H-indole: Contains a phenyl group, leading to different reactivity and applications.
1-Benzyl-1H-indole: Features a benzyl group, influencing its chemical properties.
Uniqueness: 1-(tert-Butyl)-1H-indole is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects its reactivity
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-tert-butylindole |
InChI |
InChI=1S/C12H15N/c1-12(2,3)13-9-8-10-6-4-5-7-11(10)13/h4-9H,1-3H3 |
InChI Key |
KXMCMEVGEQMRIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.